molecular formula C12H14F3NO B13962620 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone

1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone

Cat. No.: B13962620
M. Wt: 245.24 g/mol
InChI Key: OFLUYAMFDPNEGO-UHFFFAOYSA-N
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Description

1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 2-(isopropyl(trifluoromethyl)amino)benzene with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.

    Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

    Reduction: 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanol.

    Oxidation: 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)acetic acid.

Scientific Research Applications

1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can be compared with other similar compounds such as:

    2-Aminoacetophenone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone:

    1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

1-[2-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone

InChI

InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-7-5-4-6-10(11)9(3)17/h4-8H,1-3H3

InChI Key

OFLUYAMFDPNEGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1C(=O)C)C(F)(F)F

Origin of Product

United States

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